N-(2-fluoro-5-nitrophenyl)acetamide

概述

描述

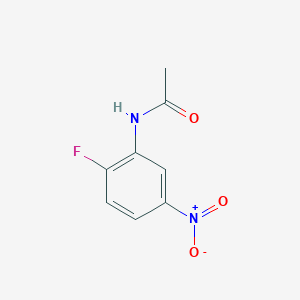

N-(2-fluoro-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluoro group at the 2-position and a nitro group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-fluoro-5-nitrophenyl)acetamide typically begins with commercially available anilines.

Acetylation: The aniline is acetylated using acetic anhydride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like dichloromethane at room temperature.

Nitration: The acetylated product is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid) to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups activate the aromatic ring toward nucleophilic attack. Substitution occurs preferentially at positions ortho to the nitro group and para to the fluoro substituent due to electronic and steric factors.

Key reactions :

- Methoxy substitution : Treatment with sodium methoxide (NaOMe) in methanol at 80°C replaces fluorine with methoxy, forming N-(2-methoxy-5-nitrophenyl)acetamide .

- Amino substitution : Reacting with ammonia/ammonium hydroxide under high-pressure conditions yields N-(2-amino-5-nitrophenyl)acetamide .

Table 1: SNAr Reaction Conditions and Outcomes

Reduction Reactions

The nitro group undergoes selective reduction while preserving the acetamide functionality:

Catalytic hydrogenation :

- H₂ (1 atm) with 10% Pd/C in ethanol reduces the nitro group to amine at 25°C, producing N-(5-amino-2-fluorophenyl)acetamide in >90% yield .

Chemical reduction :

- SnCl₂/HCl system in refluxing ethanol (6h) achieves nitro-to-amine conversion with 85% efficiency.

Table 2: Reduction Methods Comparison

| Method | Conditions | Product Purity | Reaction Time |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3h | >98% | Fast |

| SnCl₂/HCl | EtOH, reflux, 6h | 92% | Moderate |

| NaBH₄/Cu(OAc)₂ | THF/H₂O, 0°C, 1h | 78% | Rapid |

Cyclization Reactions

The compound participates in heterocycle formation through base-induced cyclization:

Benzoxazole synthesis :

- Treatment with K₂CO₃ in DMF at 90°C for 4h induces intramolecular O-SNAr cyclization, forming 5-nitrobenzo[d]oxazole derivatives .

Mechanistic pathway :

- Base deprotonates acetamide nitrogen (pKa ~21.5)

- Delocalized anion attacks fluorine-bearing carbon

- Fluoride elimination yields aromatic benzoxazole

Table 3: Cyclization Efficiency by Activating Group

| C5 Substituent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| -NO₂ | 90 | 4 | 92 |

| -CN | 115 | 6 | 84 |

| -CO₂Me | 120 | 6 | 78 |

Oxidation Reactions

The acetamide methyl group undergoes controlled oxidation:

KMnO₄-mediated oxidation :

- In alkaline aqueous solution (pH 10-12) at 60°C, the methyl group converts to carboxylic acid, yielding N-(2-fluoro-5-nitrophenyl)glycolic acid .

Oxidative degradation :

- Strong oxidizing agents (e.g., CrO₃/H₂SO₄) cleave the aromatic ring, producing chlorofluorinated aliphatic byproducts.

Functional Group Interconversion

Acetamide hydrolysis :

- Concentrated HCl (6M) at reflux for 8h cleaves the amide bond, generating 2-fluoro-5-nitroaniline (85% yield) .

Nitration/Denitration :

- Further nitration with fuming HNO₃/H₂SO₄ introduces additional nitro groups at position 4 (meta to fluorine) .

- Photolytic denitration (λ=300nm) selectively removes nitro groups under inert atmosphere .

Cross-Coupling Reactions

Buchwald-Hartwig amination :

Suzuki-Miyaura coupling :

This comprehensive reactivity profile enables diverse applications in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents . The compound's stability under acidic conditions (pH 2-6) and thermal resistance (<200°C) make it suitable for multistep synthetic sequences .

科学研究应用

Medicinal Chemistry Applications

N-(2-Fluoro-5-nitrophenyl)acetamide has been identified as a promising intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties. Its derivatives are being explored for therapeutic effects against various diseases, including:

- Cancer: The compound's structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth. Research indicates that similar compounds can exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .

- Antimicrobial Activity: Studies have shown that compounds with similar structures display effective antibacterial properties against pathogens such as Klebsiella pneumoniae and Mycobacterium tuberculosis. For instance, derivatives of related compounds demonstrated minimum inhibitory concentrations (MIC) indicating potent activity against resistant strains of M. tuberculosis .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions. Key methods include:

- Nitration of Fluorinated Anilines: This method introduces the nitro group onto the phenyl ring.

- Acetamide Formation: The final step involves the acylation of the amine to form the acetamide functional group.

These synthetic routes are crucial for producing derivatives with enhanced biological activities and tailored properties for specific applications.

Anticancer Activity

A study focusing on structurally similar compounds highlighted their ability to inhibit growth in several cancer cell lines, suggesting that modifications to the this compound structure could yield potent anticancer agents .

Antimicrobial Efficacy

Research on related compounds demonstrated significant antibacterial activity against K. pneumoniae, with MIC values showing that structural modifications can enhance potency. For example, a derivative containing chloro groups exhibited improved efficacy compared to its predecessors .

作用机制

The mechanism of action of N-(2-fluoro-5-nitrophenyl)acetamide and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

相似化合物的比较

N-(2-chloro-5-nitrophenyl)acetamide: Similar structure with a chloro group instead of a fluoro group.

N-(2-fluoro-4-nitrophenyl)acetamide: Similar structure with the nitro group at the 4-position.

N-(2-fluoro-5-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness: N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for various applications.

生物活性

N-(2-Fluoro-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol. The presence of a fluorine atom and a nitro group on the phenyl ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine and nitro substituents can enhance binding affinity, potentially leading to inhibition or activation of specific pathways. This compound has shown promise in applications such as:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, particularly against pathogens like Klebsiella pneumoniae.

- Anti-inflammatory Effects : Research suggests that this compound may have anti-inflammatory properties, making it a candidate for further pharmacological investigation.

- Anticancer Potential : Some derivatives are being explored for their anticancer activities, although more research is needed to establish efficacy.

Antibacterial Activity

A significant study assessed the antibacterial efficacy of this compound derivatives against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives possess potent antibacterial activity. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 1024 | Moderate |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Strong |

The study indicated that the introduction of a chloro substituent significantly improved the antibacterial activity of the compound .

Time-Kill Kinetics

Time-kill studies demonstrated that treatment with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide resulted in a substantial reduction in viable bacterial counts over time. Specifically, after 10 hours at MIC levels, there was a complete reduction in colony-forming units (CFUs), confirming its bactericidal action .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study between this compound and its chloro derivative showed that the latter had a lower MIC against resistant strains of Klebsiella pneumoniae, indicating enhanced potency due to structural modifications .

- Toxicity Assessment : In vitro cytotoxicity tests revealed that while some derivatives showed low toxicity towards mammalian cells, further investigations are necessary to confirm safety profiles for potential therapeutic use .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Structural Modifications : Exploring various substitutions on the phenyl ring could yield derivatives with enhanced efficacy and reduced toxicity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to identify specific targets and pathways.

属性

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJGUIPZTSDKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381431 | |

| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-07-9 | |

| Record name | N-(2-Fluoro-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。